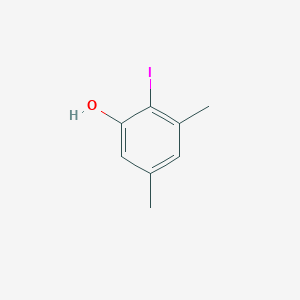

2-Iodo-3,5-dimethylphenol

Description

Contextual Significance of Halogenated Phenolic Compounds in Organic Chemistry

Halogenated phenolic compounds are integral to both natural product chemistry and synthetic organic chemistry. Their enhanced biological activities compared to their non-halogenated counterparts have made them targets for pharmaceutical and agrochemical research. The presence of a halogen can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. In synthetic chemistry, the carbon-halogen bond serves as a versatile functional handle for a variety of transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Overview of Research Trajectories for Aryl Iodides

Aryl iodides, a subclass of halogenated aromatic compounds, are particularly valued in organic synthesis due to the high reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides excellent substrates for a wide range of reactions. Key research trajectories for aryl iodides include their extensive use in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings, which form new carbon-carbon bonds. libretexts.orgorganic-chemistry.org Furthermore, the Ullmann coupling, a classical copper-catalyzed reaction, provides a valuable method for forming biaryl linkages. wikipedia.org Modern advancements continue to expand the scope and efficiency of reactions involving aryl iodides, solidifying their role as indispensable building blocks in contemporary organic synthesis.

Specific Relevance of 2-Iodo-3,5-dimethylphenol within Phenolic Systems

This compound (CAS Number: 24242-79-3) emerges as a noteworthy compound within the family of phenolic systems. lookchem.com Its structure, featuring an iodine atom ortho to the hydroxyl group and two methyl groups at the meta positions, presents a unique combination of steric and electronic factors that influence its reactivity. The presence of the hydroxyl group activates the aromatic ring towards electrophilic substitution, while the iodine atom provides a reactive site for various coupling and substitution reactions. This specific substitution pattern makes this compound a valuable intermediate in the synthesis of more complex molecules, potentially serving as a precursor to sterically hindered biaryl compounds or other substituted phenols with tailored properties. For instance, the sulfamate (B1201201) derived from 2,6-dimethylphenol (B121312), a closely related structure, has been shown to undergo Suzuki-Miyaura cross-coupling reactions, highlighting the synthetic utility of such sterically encumbered phenols. nih.gov

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₈H₉IO |

| Molecular Weight | 248.06 g/mol |

| CAS Number | 24242-79-3 |

This data is compiled from various chemical suppliers and databases. lookchem.com

Synthesis of this compound

The primary route for the synthesis of this compound involves the direct iodination of its precursor, 3,5-dimethylphenol (B42653). The regioselectivity of this reaction is a key challenge due to the activating nature of the hydroxyl group, which directs electrophilic substitution to the ortho and para positions.

A reported method for the synthesis of this compound involves the reaction of 3,5-dimethylphenol with potassium iodide and tert-butylhydroperoxide in a mixture of methanol (B129727) and water. This reaction yields a mixture of this compound and its isomer, 4-Iodo-3,5-dimethylphenol, with the desired ortho-iodinated product being obtained in a 53% yield. lookchem.com The separation of these isomers would be a critical step in obtaining the pure compound.

The general principle of electrophilic iodination of phenols often employs an iodine source, such as molecular iodine or an iodide salt, in the presence of an oxidizing agent to generate a more electrophilic iodine species. The choice of solvent and reaction conditions can influence the regiochemical outcome of the reaction.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the phenolic hydroxyl group and the carbon-iodine bond.

The phenolic hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a sulfamate ester. This group also directs further electrophilic aromatic substitution, although the existing substituents will influence the position of any new incoming group.

The carbon-iodine bond is the most reactive site for cross-coupling reactions. As an aryl iodide, this compound is an excellent candidate for various transition metal-catalyzed reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) would lead to the formation of a new carbon-carbon bond at the 2-position, providing access to sterically hindered biaryl compounds. libretexts.orgorganic-chemistry.org

Ullmann Coupling: A classical copper-catalyzed reaction, the Ullmann coupling of this compound, either with itself to form a symmetrical biaryl or with another aryl halide, represents a viable method for constructing C-C bonds. wikipedia.orgorganic-chemistry.org However, the electron-rich and sterically hindered nature of the substrate might necessitate harsh reaction conditions. chemicalforums.com

Heck and Sonogashira Couplings: These palladium-catalyzed reactions would allow for the introduction of alkenyl and alkynyl groups, respectively, at the position of the iodine atom.

While specific examples of these reactions with this compound are not extensively detailed in the searched literature, the general reactivity of aryl iodides strongly suggests its utility as a versatile building block in organic synthesis.

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete set of experimental spectra for this specific compound is not available in the public domain, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons would likely appear as two singlets or a set of doublets in the aromatic region of the spectrum. The chemical shifts would be influenced by the electronic effects of the hydroxyl, iodo, and methyl groups. For comparison, the ¹H NMR spectrum of the isomeric 4-iodo-2,5-dimethylphenol has been reported. researchgate.net

¹³C NMR Spectroscopy: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the iodine would show a characteristic chemical shift at a relatively high field (low ppm value) due to the heavy atom effect of iodine. The chemical shifts of the other aromatic carbons would be influenced by the substitution pattern. For reference, the ¹³C NMR spectra of 2,5-dimethylphenol (B165462) and 3,5-dimethylphenol are available and show the expected number of signals based on their symmetry. chemicalbook.comdrugbank.com

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic and methyl groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. IR spectra for the related compounds 2,5-dimethylphenol and 3,5-dimethylphenol are available for comparison. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 248, corresponding to the molecular weight of the compound. A prominent peak at m/z 121 (M - I)⁺ would be expected due to the loss of the iodine atom. The fragmentation pattern would also show signals corresponding to the loss of methyl groups and other characteristic fragments. The mass spectrum of the precursor, 3,5-dimethylphenol, shows a molecular ion peak at m/z 122. nist.gov

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C8H9IO |

|---|---|

Poids moléculaire |

248.06 g/mol |

Nom IUPAC |

2-iodo-3,5-dimethylphenol |

InChI |

InChI=1S/C8H9IO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3 |

Clé InChI |

VVSFSTVCISVYLN-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C(=C1)O)I)C |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 2 Iodo 3,5 Dimethylphenol

Direct Iodination Approaches

Direct iodination of an aromatic ring is a fundamental transformation in organic synthesis. For the preparation of 2-iodo-3,5-dimethylphenol, this typically involves the electrophilic substitution of a hydrogen atom on the 3,5-dimethylphenol (B42653) precursor with an iodine atom.

Electrophilic Aromatic Iodination Techniques

Electrophilic aromatic iodination of phenols is a well-established method. studylib.net The hydroxyl group of the phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. studylib.netchemistrysteps.com However, iodine itself is a weak electrophile, often requiring an activating agent or an oxidant to facilitate the reaction. chemistrysteps.com

Common reagents and systems for the iodination of phenols include:

Iodine monochloride (ICl): A more electrophilic source of iodine than molecular iodine. libretexts.org

N-Iodosuccinimide (NIS): A mild and effective iodinating agent, often used in conjunction with an acid catalyst. chemistrysteps.comresearchgate.net

Iodine with an oxidizing agent: Reagents like nitric acid or hydrogen peroxide can be used to generate a more potent iodinating species in situ. chemistrysteps.comdtu.dk

Silver salts: Silver(I) salts can activate iodine for electrophilic attack. chemistrysteps.com

The high reactivity of phenols can sometimes lead to multiple iodinations, yielding di- or even tri-iodinated products. studylib.netdtu.dk Controlling the stoichiometry of the reagents and the reaction conditions is crucial to favor the desired mono-iodinated product. studylib.net

Regioselective Control in Iodination of 3,5-Dimethylphenol Precursors

In the case of 3,5-dimethylphenol, the hydroxyl group directs iodination to the ortho (positions 2 and 6) and para (position 4) positions. The two methyl groups also influence the regioselectivity. The substitution pattern of 3,5-dimethylphenol makes the 2, 4, and 6 positions available for electrophilic attack. google.com

Achieving regioselectivity for the formation of this compound over the 4-iodo and 2,6-diiodo isomers is a key challenge. The steric hindrance from the two methyl groups might be expected to disfavor substitution at the ortho positions (2 and 6) compared to the para position (4). However, the statistical advantage of having two ortho positions can lead to a mixture of products. chemistrysteps.com

Recent studies have explored the use of specific reagent systems to control regioselectivity. For instance, the combination of N-iodosuccinimide (NIS) and p-toluenesulfonic acid has been reported to provide mild and highly regioselective monoiodination of phenols. researchgate.net Similarly, silver salts with non-coordinating anions, such as AgSbF6, in combination with iodine have shown to influence the ortho/para selectivity in the iodination of substituted phenols. uky.edunih.govnih.gov

| Reagent System | Ortho Product Yield | Para Product Yield | Ortho/Para Ratio | Reference |

| I2 / Ethanol | 16% | - | - | uky.edu |

| NIS / p-TSA | - | - | ~1:3 | uky.edu |

| Ag2SO4 / I2 (in DCM) | 53% | - | - | uky.edu |

| AgSbF6 / I2 (in DCM) | 82% | Traces | - | uky.edu |

This table presents data for 3,5-dichlorophenol as a model for understanding regioselective control in similarly substituted phenols. The data illustrates how different reagent systems can significantly influence the product distribution.

Catalytic Systems in Iodination Reactions

The development of catalytic systems for iodination offers advantages in terms of efficiency and sustainability. Transition-metal-free catalytic protocols have gained attention for the site-selective functionalization of phenols. rsc.orgrsc.org For example, a catalytic system of iodine and sodium percarbonate in aqueous media has been developed for the ortho-aminomethylation of phenols, which proceeds through a hypoiodous acid intermediate. rsc.orgrsc.org While not a direct iodination to produce an iodo-phenol, this demonstrates the potential of catalytic iodine species in regioselective C-H functionalization of phenols.

Copper(II) nitrate (B79036) has been used as a catalyst for the aerobic oxyiodination of phenols with iodine in water, showing high activity and selectivity for the para-iodinated product. researchgate.net While this selectivity is not desired for the synthesis of the 2-iodo isomer, it highlights the role of catalysts in directing the outcome of the reaction.

Synthesis from Related Phenolic Scaffolds

An alternative to direct iodination is the synthesis of this compound from other functionalized phenolic compounds through multi-step reaction sequences.

Multi-step Synthetic Sequences Incorporating Iodination

Multi-step synthesis provides a strategic approach to construct complex molecules by sequentially introducing different functional groups. udel.eduyoutube.com This can be particularly useful when direct methods lack the desired selectivity or yield. A hypothetical multi-step synthesis of this compound could involve:

Protection of the hydroxyl group of 3,5-dimethylphenol.

Directed ortho-metalation followed by quenching with an iodine source.

Deprotection of the hydroxyl group to yield the final product.

This strategy allows for precise control over the position of iodination by taking advantage of directing groups.

Preparation from 3,5-Dimethylphenol and its Derivatives

The synthesis of this compound inherently starts from 3,5-dimethylphenol or a derivative thereof. sigmaaldrich.comnist.govchemicalbook.com The preparation of 3,5-dimethylphenol itself can be achieved through various industrial processes. One method involves the reaction of xylene with an alkyl halide or anhydride (B1165640) to form a 3,5-dimethylcarbonyl intermediate, which is then oxidized and hydrolyzed to produce 3,5-dimethylphenol. google.com Another reported synthesis starts from 3,5-dimethylcyclohex-2-en-1-one. prepchem.com

Once 3,5-dimethylphenol is obtained, it serves as the direct precursor for the iodination reactions described in section 2.1. Furthermore, derivatives of 4-iodo-3,5-dimethylphenol have been synthesized, indicating that the iodinated scaffold can be further functionalized. researchgate.net

| Starting Material | Reagents | Product | Key Features | Reference |

| Phenol | I2, H2O2, H2O | 2-Iodophenol (B132878) and 2,6-Diiodophenol | Simple, aqueous conditions | chemicalbook.com |

| Phenolic Compounds | KI, NaOH, Trichloroisocyanuric acid, Methanol (B129727) | Iodophenol | Efficient, high iodine utilization | google.com |

| 3,5-Dimethylphenol | bis-(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) | 2,4,6-Triiodo-3,5-dimethylphenol | Rapid, high yield for tri-iodination | mdpi.com |

| Chlorinated Phenols | Ag(I) salts, I2 | Regioselective Iodophenols | Control of ortho/para selectivity | nih.govnih.gov |

Optimization of Reaction Conditions and Reagent Selection

The synthesis of this compound presents a distinct challenge in electrophilic aromatic substitution: achieving high regioselectivity for the ortho position while preventing the formation of poly-iodinated byproducts. The two methyl groups at positions 3 and 5 sterically hinder the adjacent C2 and C4/C6 positions and electronically activate the ring, making it susceptible to multiple substitutions. Therefore, the careful selection of the iodinating agent and the precise optimization of reaction conditions are paramount to maximizing the yield of the desired C2-iodinated product.

Key factors that influence the outcome of the iodination of 3,5-dimethylphenol include the nature of the iodinating agent, the choice of solvent, the presence and type of activators or catalysts, reaction temperature, and pH. Research into the halogenation of phenols has demonstrated that manipulating these variables can significantly alter the ratio of ortho to para isomers and control the degree of halogenation.

Reagent Selection and Activating Systems

The choice of the iodinating reagent is a critical first step in developing a selective synthesis. Elemental iodine (I₂) itself is a weak electrophile and typically requires an activating agent to react efficiently with aromatic compounds, even activated ones like phenols. manac-inc.co.jpncert.nic.in

Common activating strategies include:

Oxidizing Agents: An oxidizing agent, such as hydrogen peroxide (H₂O₂), can be used in situ to convert iodide or iodine into a more potent electrophilic species, possibly hypoiodous acid (HOI). ncert.nic.indtu.dkscielo.br This approach offers a greener and safer alternative to other methods and has been shown to favor ortho-iodination for phenols in aqueous media. scielo.br

Acid Catalysts: Strong acids can activate iodine-based reagents. For instance, N-iodosuccinimide (NIS) is often used in the presence of acids like p-toluenesulfonic acid or sulfuric acid. manac-inc.co.jp Similarly, 1,3-Diiodo-5,5-dimethylhydantoin (DIH), a highly reactive and selective iodinating agent, is effective when used with sulfuric acid. mdpi.com

Specialized Reagents: A variety of other N-iodo compounds, such as N-iodosaccharin, and complex iodine cations have been developed. mdpi.com For example, bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate has been used for the exhaustive iodination of 3,5-dimethylphenol, indicating its high reactivity. mdpi.com While this specific reagent leads to the tri-iodinated product, it underscores the principle that tuning the ligand environment of the iodine electrophile can drastically change its behavior.

Influence of Solvents, pH, and Catalysis

The reaction environment plays a crucial role in directing the substitution pattern. The solvent can affect reagent solubility, stabilize intermediates, and influence reaction rates. Studies on phenol halogenation have highlighted significant differences between aqueous and organic media.

Aqueous Systems and pH Control: Performing the iodination of phenol in an aqueous acetate (B1210297) buffer at pH 5 with elemental iodine has been shown to yield 2-iodophenol with up to 92% selectivity, strongly favoring ortho substitution over para. dtu.dk The mechanism is thought to involve the interaction of the iodinating species with the phenolic hydroxyl group, directing the electrophilic attack to the nearby ortho position. scielo.br The rate of iodination is also highly dependent on pH, as it influences the equilibrium between the phenol and the more reactive phenolate (B1203915) ion. osu.edu

Organic Solvents: Organic solvents like dichloromethane (B109758) (DCM), dioxane, and acetonitrile (B52724) are commonly employed. mdpi.comresearchgate.netscielo.br The choice of solvent can dramatically impact reaction times and yields. For instance, in related phenol oxidation reactions, changing the solvent from chloroform (B151607) to dimethylformamide (DMF) has been shown to increase the reaction rate substantially. semanticscholar.org

Catalyst-Controlled Regioselectivity: Modern synthetic strategies increasingly employ catalysts to control regioselectivity in aromatic substitutions. While direct examples for the iodination of 3,5-dimethylphenol are specific, the principle has been established for related transformations. For example, iridium complexes have been used for the directed ortho-iodination of benzoic acids. acs.org Similarly, the use of thallium(I) acetate has been reported to achieve selective ortho-iodination of phenols. rsc.org These methods work by forming a complex with the substrate that directs the electrophile to the desired position, overriding the substrate's intrinsic electronic and steric preferences.

The following tables summarize the impact of different reaction parameters on the iodination of phenols, providing a framework for optimizing the synthesis of this compound.

Table 1: Comparison of Selected Iodinating Systems for Phenols

| Iodinating Reagent | Activator/Co-reagent | Solvent | Key Conditions | Observed Selectivity/Outcome | Reference |

|---|---|---|---|---|---|

| Iodine (I₂) | None | Aqueous Acetate Buffer | pH 5 | High ortho-selectivity (92-94% 2-iodophenol from phenol) | dtu.dk |

| Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | Water | Room Temperature | Favors ortho-iodination and di-ortho-iodination for phenol | scielo.br |

| Iodine (I₂) | Thallium(I) Acetate | Not specified | Not specified | Selective ortho-iodination | rsc.org |

| (Diacetoxyiodo)benzene (DIB) | Zinc(II) Chloride | Dioxane | Room Temperature, 1h | Optimized for other transformations, shows system viability | researchgate.net |

| N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate | None | Dichloromethane (DCM) | Room Temperature, ≥5 min | Leads to 2,4,6-triiodo-3,5-dimethylphenol (high reactivity) | mdpi.com |

Table 2: Illustrative Effect of Solvent on Reaction Efficiency

| Reaction Type | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Oxidative Coupling of Phenols (Illustrative) | Dichloromethane/Benzene (B151609) | 20 h | ~31% | scielo.br |

| Acetonitrile | 4 h | Improved conversion and selectivity | scielo.br |

Ultimately, the optimal synthesis of this compound likely involves a system that combines a moderately reactive iodinating agent with conditions that favor ortho-direction, such as a buffered aqueous solution or a specific catalytic director, while carefully controlling stoichiometry and reaction time to prevent further iodination.

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 3,5 Dimethylphenol

Cross-Coupling Transformations Involving the Aryl Iodide Moiety

The aryl iodide moiety is a versatile handle for synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, relative to C-Br or C-Cl bonds, makes 2-iodo-3,5-dimethylphenol an excellent substrate for these processes, often allowing for reactions under mild conditions.

Palladium-Catalyzed Carbonylative Cross-Coupling Reactions

Palladium-catalyzed carbonylative coupling reactions are powerful methods for the synthesis of carbonyl compounds by incorporating a molecule of carbon monoxide (CO). In these reactions, an aryl halide is coupled with a nucleophile in the presence of a palladium catalyst and a CO source. For a substrate like this compound, this transformation allows for the direct introduction of a carbonyl group at the 2-position, leading to valuable intermediates such as aldehydes, ketones, esters, and amides.

While specific literature detailing the carbonylative coupling of this compound is not abundant, the reaction is well-established for other aryl iodides. The general transformation involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form an aroyl-palladium intermediate. This intermediate then undergoes reaction with a nucleophile to yield the final carbonyl product.

Below are representative conditions for such transformations based on similar substrates.

Representative Data for Palladium-Catalyzed Carbonylative Coupling of Aryl Iodides

| Nucleophile | Catalyst | Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Arylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | Aryl Ketone |

| Terminal Alkyne | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | Alkynyl Ketone |

| Amine | Pd(OAc)₂ | dppf | DBU | Dioxane | Amide |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Beyond carbonylation, the aryl iodide of this compound is a prime substrate for several other cornerstone cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl iodide with an organoboron compound, typically a boronic acid or ester. yonedalabs.comlibretexts.org The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, including the phenolic -OH group. tcichemicals.com Coupling this compound with various arylboronic acids provides a direct route to 2-aryl-3,5-dimethylphenols, which are important structural motifs.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for forming C(sp²)-C(sp) bonds and can be performed under mild, basic conditions that are compatible with the phenol (B47542) group. libretexts.org This transformation yields 2-alkynyl-3,5-dimethylphenols.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.orglibretexts.org This method allows for the introduction of a vinyl group at the 2-position of the phenol ring.

Representative Conditions for Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 2-Phenyl-3,5-dimethylphenol |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-3,5-dimethylphenol |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 2-Styryl-3,5-dimethylphenol |

Mechanistic Pathways of Cross-Coupling: Oxidative Addition and Reductive Elimination

The mechanisms of the aforementioned palladium-catalyzed cross-coupling reactions are generally understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) species. Two fundamental steps in this cycle are oxidative addition and reductive elimination. libretexts.orglibretexts.org

Oxidative Addition: The catalytic cycle begins with the reaction of the active Pd(0) catalyst with the aryl halide. In the case of this compound, the palladium atom inserts itself into the carbon-iodine bond. This process, known as oxidative addition, results in the oxidation of the palladium center from Pd(0) to a square-planar Pd(II) species. libretexts.org The high reactivity of the C-I bond facilitates this initial, often rate-determining, step. nih.gov

Reductive Elimination: After a transmetalation step (in Suzuki and Sonogashira reactions) or migratory insertion (in Heck reactions), two organic groups are bound to the Pd(II) center. The final step to form the product is reductive elimination. In this concerted step, the two organic fragments form a new carbon-carbon bond, and the palladium center is reduced from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. libretexts.org

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group of this compound is nucleophilic and weakly acidic, allowing for a range of functionalization reactions, most notably etherification and esterification. These reactions provide a means to protect the hydroxyl group or to introduce new functionalities and modify the compound's physical and chemical properties.

Etherification and Esterification Chemistry

Etherification: The conversion of the phenolic hydroxyl group to an ether is a common transformation. The Williamson ether synthesis is a classic method, involving the deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction can be used to introduce a variety of alkyl or substituted alkyl groups onto the oxygen atom.

Esterification: The phenolic hydroxyl group can be readily converted into an ester by reaction with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). This reaction proceeds via nucleophilic acyl substitution, where the phenol attacks the carbonyl carbon of the acylating agent. This transformation is often used to protect the hydroxyl group during subsequent reactions involving the aryl iodide moiety.

Examples of O-Functionalization Reactions

| Reaction Type | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Etherification | Methyl Iodide | K₂CO₃ | Acetone | 1-Iodo-2-methoxy-3,5-dimethylbenzene |

| Esterification | Acetyl Chloride | Pyridine | Dichloromethane (B109758) | (2-Iodo-3,5-dimethylphenyl) acetate (B1210297) |

O-Functionalization Strategies

Beyond simple alkyl ethers and acyl esters, the phenolic oxygen can be functionalized in various other ways. For instance, reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonate esters. Aryl ethers can be formed through copper- or palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig etherification, although these are less common when a more reactive aryl iodide is already present in the molecule. The choice of O-functionalization strategy often depends on the desired properties of the final molecule and the compatibility of the reaction conditions with the sensitive C-I bond.

Reactivity of the Aromatic Ring System

The substituted phenolic ring of this compound is a hub of chemical reactivity, susceptible to a variety of transformations.

Electrophilic Aromatic Substitution beyond Iodination

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. uci.edumasterorganicchemistry.com In a typical EAS mechanism, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation known as a Wheland intermediate or arenium ion. lumenlearning.combyjus.com This intermediate then loses a proton to restore the aromatic system. lumenlearning.combyjus.com The first step, the electrophilic attack, is generally the rate-determining step. uci.edu

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring, often requiring a Lewis acid catalyst like iron(III) halides to activate the halogen. lumenlearning.com

Nitration: Substitution with a nitro group (NO2), typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) electrophile. byjus.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid (a mixture of SO3 and H2SO4) to generate the active electrophile, HSO3+. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The substituents already present on the benzene (B151609) ring influence both the rate of reaction and the position of the new substituent. These effects are categorized as activating or deactivating and ortho-, para-, or meta-directing. uci.edu

Oxidative Dearomatization Processes

Phenols can undergo oxidative dearomatization, a process that converts the planar aromatic ring into a non-aromatic cyclohexadienone. rsc.orgrsc.org This transformation is often mediated by hypervalent iodine reagents, which are considered environmentally friendly alternatives to heavy-metal oxidants. nih.gov

Hypervalent iodine(III) and iodine(V) reagents are both utilized in these reactions. nih.gov The use of I(V) reagents, such as o-iodoxybenzoic acid (IBX), can lead to highly selective ortho-oxidation of phenols to form o-quinones. nih.govthieme-connect.de This selectivity is a direct result of the reaction mechanism. thieme-connect.de

The mechanism of iodine(III)-mediated oxidative dearomatization is complex and has been a subject of debate. rsc.orgrsc.org Two commonly proposed pathways involve either the direct redox fragmentation of an aryl-λ3-iodane intermediate to form a phenoxenium ion, or the nucleophilic attack on the aromatic ring. rsc.org Computational studies suggest that the unimolecular fragmentation to a phenoxenium ion is often the preferred pathway. rsc.org Recent investigations also point towards the possibility of radical-chain mechanisms. chemrxiv.org

The table below summarizes key aspects of oxidative dearomatization of phenols.

| Reagent Type | Common Reagents | Typical Products | Mechanistic Features |

| Iodine(III) | Phenyliodine(III) diacetate (PIDA) | Cyclohexadienones | Can proceed via phenoxenium ions or nucleophilic attack. rsc.orgrsc.org |

| Iodine(V) | o-Iodoxybenzoic acid (IBX) | o-Quinones, o-Quinols | Highly regioselective for ortho-oxidation. nih.govthieme-connect.de |

Redox Transformations of the Phenolic System

The phenolic group of this compound can undergo redox transformations. Oxidative processes can lead to the formation of phenoxyl radicals, which are key intermediates in various reactions. The oxidation can be initiated by chemical reagents or electrochemical methods.

The formation of o-quinones from phenols is a 4-electron oxidation process. nih.gov This transformation can be challenging due to the need for regioselective ortho-oxidation and the sensitivity of the resulting products. nih.gov Hypervalent iodine(V) reagents have proven effective in achieving this selective oxidation. nih.govthieme-connect.de

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic methods. rsc.org

Radical-Mediated Reaction Pathways

Recent studies have provided evidence for radical-chain mechanisms in the oxidative dearomatization of phenols promoted by iodine(III) reagents. chemrxiv.org These investigations, using techniques like EPR spectroscopy and radical probes, suggest that an aryloxyl radical is a key chain-carrying intermediate. chemrxiv.org The C-O bond formation is identified as the rate-determining step, generating the dearomatized product and an iodanyl(II) radical species which continues the chain. chemrxiv.org

Single Electron Transfer (SET) Mechanisms

Single electron transfer (SET) is a mechanism where an electron is transferred from a nucleophile to a substrate, forming radical ions. youtube.com This process is a key feature of photoredox catalysis and has been implicated in reactions involving hypervalent iodine reagents. nih.govsigmaaldrich.com

Mechanistic studies of oxidations using o-iodoxybenzoic acid (IBX) suggest that these reactions can be initiated by a single electron transfer from the substrate to IBX, forming a radical cation that then reacts further. nih.gov The feasibility of a SET pathway can often be predicted by considering the redox potentials of the catalyst and the substrate. sigmaaldrich.com

Role of Hypervalent Iodine Intermediates

Hypervalent iodine compounds, where an iodine atom formally possesses more than eight valence electrons, are valuable reagents in organic synthesis due to their oxidizing properties and reactivity comparable to some heavy metal reagents, but with lower toxicity. wikipedia.orgarkat-usa.org Aryl iodides, such as this compound, can be oxidized to form hypervalent iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes) species. wikipedia.org These intermediates are pivotal in a variety of chemical transformations.

The oxidation of an iodoarene like this compound can lead to the formation of several classes of hypervalent iodine(III) reagents, including (diacetoxyiodo)arenes and [hydroxy(tosyloxy)]iodo]arenes. arkat-usa.org For instance, the oxidation of iodobenzene (B50100) with peracetic acid yields (diacetoxyiodo)benzene, a common λ³-iodane. arkat-usa.org While direct studies on this compound are limited, the principles of forming hypervalent iodine intermediates are well-established for substituted iodoarenes. These intermediates, derived from this compound, would be expected to act as powerful electrophiles and oxidizing agents, capable of participating in a range of functional group transformations and coupling reactions. The presence of the hydroxyl and methyl groups on the aromatic ring would modulate the stability and reactivity of these hypervalent species.

Hypervalent iodine(III) reagents are known to mediate a wide array of reactions, including oxidative functionalization of carbonyl compounds, alkenes, and aromatic substrates, as well as oxidative rearrangements and the formation of heterocyclic systems. arkat-usa.orgchim.it In the context of this compound, the corresponding hypervalent iodine intermediates would be anticipated to facilitate similar transformations, with the specific substitution pattern influencing the reaction outcomes.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by the interplay of steric and electronic effects arising from its substituents. The two methyl groups at positions 3 and 5 exert a notable steric hindrance around the iodine atom at position 2 and the hydroxyl group at position 1.

Steric Factors: Steric hindrance can impact the rate and selectivity of chemical reactions. beilstein-journals.org In the case of this compound, the methyl groups can impede the approach of bulky reagents to the iodine and hydroxyl functionalities. This steric crowding can influence the formation of hypervalent iodine intermediates and their subsequent reactions. For example, the rate of oxidation to form a λ³-iodane might be slower compared to less hindered iodoarenes. Furthermore, in reactions where the hypervalent iodine species acts as a functional group transfer agent, the steric bulk can dictate the regioselectivity of the transformation.

Electronic Factors: The methyl groups are electron-donating through an inductive effect, which increases the electron density on the aromatic ring. This electronic enrichment can affect the reactivity in several ways. For instance, it can facilitate the initial electrophilic attack on the iodine atom during oxidation to form hypervalent species. The electron-donating nature of the methyl groups also influences the acidity of the phenolic hydroxyl group.

The hydroxyl group itself is a strong electron-donating group via resonance, further increasing the electron density of the aromatic ring. It can also participate in directing the regioselectivity of reactions and can be a site for derivatization to create substrates for subsequent cyclization reactions. The interplay between the electron-donating properties of the methyl and hydroxyl groups and the steric hindrance they impose creates a unique reactivity profile for this compound.

A study on 4-iodo-3,5-dimethylphenol derivatives, a positional isomer, has shown that the phenolic substrate can be readily alkylated and esterified, indicating the accessibility of the hydroxyl group despite the presence of adjacent methyl groups. researchgate.net This suggests that while steric hindrance is present, it does not completely shut down reactivity at the phenolic oxygen.

Cyclization Reactions

Intramolecular Cyclocarbonylation

Intramolecular cyclocarbonylation is a powerful method for constructing cyclic carbonyl compounds. Palladium-catalyzed cyclocarbonylation of ortho-iodophenols is a known strategy for the synthesis of benzofuran-2(3H)-ones. While specific studies on the intramolecular cyclocarbonylation of this compound itself are not prevalent in the searched literature, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by carbon monoxide insertion and subsequent intramolecular attack by the phenolic oxygen to form the cyclic product.

The electronic and steric properties of this compound would likely play a significant role in such a reaction. The electron-donating methyl groups could enhance the rate of oxidative addition of the C-I bond to the palladium catalyst. However, the steric hindrance from the ortho-methyl group (at position 3) might influence the geometry of the transition state during the cyclization step.

Research on related systems, such as the palladium-catalyzed cyclocarbonylation of o-iodophenols with heterocumulenes, demonstrates the utility of such substrates in forming heterocyclic structures. The regioselectivity of these reactions is often high, leading to the formation of specific ring systems.

Iodo-Cycloisomerization Processes

Iodo-cycloisomerization reactions are electrophilic cyclizations initiated by an iodine source, leading to the formation of iodine-containing heterocyclic products. These reactions typically involve the activation of an unsaturated system (e.g., an alkene or alkyne) within a molecule containing a nucleophile.

For this compound to participate in such a process, it would first need to be derivatized to incorporate an unsaturated moiety tethered to the phenolic oxygen. For example, allylation or propargylation of the hydroxyl group would yield a substrate suitable for iodo-cycloisomerization.

In a typical iodo-cycloisomerization, a source of electrophilic iodine (such as I₂ or I⁺) would react with the double or triple bond, forming a cyclic iodonium (B1229267) ion intermediate. Subsequent intramolecular attack by a nucleophile, in this case, potentially the aromatic ring or another tethered group, would lead to the cyclized product. The hypervalent iodine(III) reagents derived from this compound could themselves potentially act as the iodine source or as mediators in such cyclizations. chim.it The substitution pattern on the aromatic ring would influence the regioselectivity and stereoselectivity of the cyclization.

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Iodo-3,5-dimethylphenol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

Advanced 2D NMR Techniques for Structural Assignment

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle of this compound. researchgate.netyoutube.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, a cross-peak would be expected between the two aromatic protons, H4 and H6, confirming their ortho relationship. The methyl protons would not show any COSY correlations to the aromatic protons, confirming their attachment to quaternary carbons.

HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon atoms to their attached protons. It would definitively assign the protonated aromatic carbons.

HMBC (¹H-¹³C Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this compound would include:

Correlations from the methyl protons to the C3 and C5 carbons, as well as to the adjacent aromatic carbons.

Correlations from the aromatic protons (H4 and H6) to various carbon atoms in the ring, helping to confirm the substitution pattern.

Correlation from the hydroxyl proton to the C1 carbon.

Based on the known chemical shifts of 3,5-dimethylphenol (B42653) and the substituent effects of an iodine atom, predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. The iodine atom is expected to cause a significant downfield shift for the carbon it is attached to (C2) and influence the shifts of the neighboring atoms.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| OH | ~5.0-6.0 | singlet |

| H4 | ~6.8 | doublet |

| H6 | ~6.6 | doublet |

| 3-CH₃ | ~2.2 | singlet |

| 5-CH₃ | ~2.2 | singlet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~155 |

| C2 | ~90 |

| C3 | ~140 |

| C4 | ~125 |

| C5 | ~138 |

| C6 | ~115 |

| 3-CH₃ | ~21 |

| 5-CH₃ | ~21 |

Conformational Analysis via NMR

The conformational preferences of this compound, particularly concerning the orientation of the hydroxyl group and the bulky iodine atom, can be investigated using Nuclear Overhauser Effect (NOE) based NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). mdpi.com These experiments detect through-space interactions between protons that are in close proximity.

For this compound, a key analysis would be the observation of NOE correlations between the hydroxyl proton and the aromatic proton at the C6 position or the methyl protons at the C3 position. The presence and relative intensity of these cross-peaks would provide insights into the preferred rotational conformation of the hydroxyl group. For instance, a strong NOE between the OH proton and the H6 proton would suggest a conformation where the hydroxyl group is oriented towards the C6 position. Computational modeling would be a valuable adjunct to these studies to calculate the energies of different conformers and predict the most stable orientations. nih.govmdpi.com

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. By comparing with the spectra of related compounds like 4-iodo-2,5-dimethylphenol and various dimethylphenols, the key vibrational modes can be predicted. nih.govnist.govresearchgate.netspectrabase.comspectrabase.com

Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3600-3200 | O-H stretch (hydroxyl group) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (methyl groups) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1300-1200 | C-O stretch (phenol) |

| ~1450, ~1375 | C-H bend (methyl groups) |

| ~850-750 | C-H out-of-plane bend (aromatic) |

| ~600-500 | C-I stretch |

The broadness and position of the O-H stretching band can provide information about hydrogen bonding. The C-I stretching vibration is expected to appear in the far-infrared region and can be a key indicator of the presence of the iodine substituent. docbrown.info

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring vibrations and the C-I stretch are expected to produce distinct Raman signals. The spectrum of the related 2,5-dimethylphenol (B165462) shows characteristic Raman shifts that can be used as a reference. spectrabase.com

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration |

| ~3060 | Aromatic C-H stretch |

| ~1600 | Aromatic ring stretch |

| ~1000 | Ring breathing mode |

| ~600-500 | C-I stretch |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

For this compound (C₈H₉IO), the molecular ion peak [M]⁺ would be expected at m/z 248. The fragmentation pattern would likely involve the loss of various fragments, providing clues about the molecular structure.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

| 248 | [M]⁺ (Molecular ion) |

| 233 | [M - CH₃]⁺ (Loss of a methyl group) |

| 121 | [M - I]⁺ (Loss of an iodine atom) |

| 106 | [M - I - CH₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

The loss of an iodine radical is a very common fragmentation pathway for iodo-aromatic compounds. The relative abundances of these fragments would provide further confirmation of the structure. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound, with a chemical formula of C8H9IO, the theoretical exact mass can be calculated using the monoisotopic masses of its constituent atoms.

The calculated molecular weight of this compound is approximately 248.06 g/mol . bldpharm.comlookchem.com More precise calculations yield an exact mass of 248.063 Da. lookchem.com HRMS analysis of this compound would be expected to yield a molecular ion peak [M]+ at or very near this calculated value, confirming its elemental composition.

Table 1: Theoretical Exact Mass and Monoisotopic Mass of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H9IO |

| Molecular Weight | 248.06 g/mol bldpharm.comlookchem.com |

| Exact Mass | 248.063 Da lookchem.com |

| Monoisotopic Mass | 247.9698 Da uni.lu |

Fragmentation Pattern Analysis for Structural Connectivity

Mass spectrometry not only provides the molecular weight but also offers insights into the structural arrangement of atoms through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, key fragmentation pathways would involve the cleavage of bonds within the molecule. Common fragmentation patterns for aromatic compounds include the loss of substituents from the aromatic ring. In this case, we would anticipate observing fragments corresponding to the loss of the iodine atom, methyl groups, or the hydroxyl group.

The stability of the resulting fragment ions plays a crucial role in determining the observed fragmentation pattern. libretexts.org For instance, the loss of an iodine atom (mass ≈ 127) from the molecular ion (m/z ≈ 248) would result in a fragment at m/z ≈ 121. Similarly, the loss of a methyl group (CH3, mass ≈ 15) would lead to a fragment at m/z ≈ 233. The relative abundance of these fragments provides valuable information about the bond strengths and the stability of the resulting cationic species.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by transitions involving the π-electrons of the benzene (B151609) ring. The presence of substituents like the hydroxyl, iodo, and methyl groups will influence the energy of these transitions and thus the absorption maxima (λmax). The hydroxyl group, being an activating group, and the iodine atom, with its lone pairs of electrons, are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons, such as radicals. While this compound itself is not a radical, it can potentially form radical intermediates under certain conditions, such as during chemical reactions or upon exposure to high-energy radiation.

If a phenoxyl radical were formed by the homolytic cleavage of the O-H bond, ESR spectroscopy would be an invaluable tool for its detection and characterization. The g-factor and hyperfine coupling constants obtained from the ESR spectrum would provide detailed information about the electronic structure and the distribution of the unpaired electron spin density within the radical.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

By growing a suitable single crystal of the compound and exposing it to a beam of X-rays, a diffraction pattern is produced. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. This would reveal the planarity of the benzene ring, the orientation of the hydroxyl and iodo substituents relative to the ring, and the conformation of the methyl groups.

While specific crystallographic data for this compound was not found, the crystal structure of the related compound 3,5-dimethylphenol has been determined, providing a reference for the expected molecular packing and hydrogen bonding interactions in the solid state. nih.gov The determination of the crystal structure of this compound would provide definitive proof of its molecular structure and connectivity. jhu.eduresearchgate.net

Analysis of Intermolecular Interactions: Halogen Bonding and Hydrogen Bonding Networks

The solid-state architecture of this compound is significantly influenced by a sophisticated network of intermolecular interactions, primarily driven by hydrogen bonds and halogen bonds. The presence of a hydroxyl group (-OH) and an iodine atom on the aromatic ring facilitates the formation of these non-covalent interactions, which dictate the molecular packing in the crystal lattice.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor. In the crystalline structure of this compound, the acidic proton of the hydroxyl group can form a strong hydrogen bond with the oxygen atom of a neighboring molecule. This interaction is a dominant feature, often leading to the formation of chains or cyclic motifs. For instance, it is conceivable that molecules of this compound arrange into catemeric chains where the hydroxyl group of one molecule donates a hydrogen bond to the hydroxyl oxygen of the next, propagating through the crystal.

Halogen Bonding: The iodine atom, being a heavy halogen, possesses a region of positive electrostatic potential on its outermost surface, opposite to the C-I covalent bond, known as a σ-hole. nih.gov This electrophilic region can interact favorably with a nucleophilic site on an adjacent molecule, such as the oxygen atom of the hydroxyl group or the π-system of the aromatic ring. This directional interaction, termed a halogen bond, plays a crucial role in the supramolecular assembly. nih.govgoogle.com

In the context of this compound, a variety of halogen bonding motifs can be envisaged. A common interaction would be an I···O halogen bond, where the iodine atom of one molecule interacts with the oxygen atom of a neighboring molecule. The geometry of this interaction is expected to be highly directional, with the C-I···O angle approaching linearity (approximately 180°). The interplay between hydrogen bonding and halogen bonding can lead to complex and robust three-dimensional networks, significantly impacting the material's physical properties. google.com

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| Hydrogen Bond | O-H | O | 1.8 - 2.2 | > 150 |

| Halogen Bond | C-I | O | 2.8 - 3.5 | ~ 180 |

| Halogen Bond | C-I | π-system | 3.0 - 3.8 | Variable |

This table presents theoretically expected ranges for intermolecular interactions in this compound based on known chemical principles and data from related structures.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. lookchem.com A PXRD pattern is a fingerprint of a crystalline solid, with the positions and intensities of the diffraction peaks being unique to a particular crystal structure.

For this compound, a PXRD analysis would confirm the crystallinity of a synthesized batch and provide information about its phase purity. The resulting diffractogram would exhibit a series of peaks at specific 2θ angles, corresponding to the different crystallographic planes in the material's lattice, as described by Bragg's Law. The experimental PXRD pattern could then be compared to a theoretical pattern calculated from single-crystal X-ray diffraction data, if available, to confirm the crystal structure of the bulk material. In the absence of single-crystal data, the PXRD pattern itself can be used for phase identification and to assess the material's homogeneity. Any crystalline impurities would manifest as additional peaks in the pattern.

| Characteristic | Description |

| Peak Positions (2θ) | Dependent on the unit cell dimensions (a, b, c, α, β, γ) of the crystal lattice. |

| Peak Intensities | Determined by the arrangement of atoms within the unit cell. |

| Peak Broadening | Can provide information on crystallite size and lattice strain. |

This table outlines the key information that can be derived from a Powder X-ray Diffraction (PXRD) analysis of a crystalline sample of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₈H₉IO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, iodine, and oxygen.

The experimental determination of the elemental composition is typically performed using combustion analysis for carbon and hydrogen, while other methods are used for iodine and oxygen content. The experimentally determined weight percentages of each element are then compared to the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition.

| Element | Theoretical Weight % | Found Weight % (Hypothetical) |

| Carbon (C) | 38.74% | 38.68% |

| Hydrogen (H) | 3.66% | 3.71% |

| Iodine (I) | 51.16% | 51.09% |

| Oxygen (O) | 6.45% | 6.52% |

The theoretical percentages are calculated based on the molecular formula C₈H₉IO and atomic masses: C=12.01, H=1.008, I=126.90, O=16.00. The "Found" values are hypothetical and represent a typical result for a pure sample, with minor deviations due to experimental factors.

Theoretical and Computational Chemistry of 2 Iodo 3,5 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of 2-iodo-3,5-dimethylphenol would provide fundamental insights into its reactivity and spectroscopic characteristics.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

A primary application of DFT is the characterization of a molecule's electronic structure. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule.

For this compound, a HOMO/LUMO analysis would reveal how the electron-donating hydroxyl group, the electron-withdrawing iodine atom, and the methyl groups influence the electron distribution and reactivity of the phenolic ring. It is anticipated that the HOMO would be localized primarily on the phenol (B47542) ring and the oxygen atom, while the LUMO might have significant contributions from the C-I antibonding orbital. However, without specific calculations, these remain hypotheses.

Table 1: Hypothetical DFT Data for this compound

| Parameter | Expected Information |

| HOMO Energy | Value in eV, indicating ionization potential. |

| LUMO Energy | Value in eV, indicating electron affinity. |

| HOMO-LUMO Gap | Energy difference in eV, related to chemical reactivity. |

| Dipole Moment | Value in Debye, indicating molecular polarity. |

Note: This table is for illustrative purposes only. No experimental or calculated data is currently available.

Reaction Mechanism Pathway Exploration and Transition State Analysis

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates.

For this compound, DFT could be used to explore various reactions, such as its synthesis, oxidation, or participation in coupling reactions. For instance, a study could investigate the mechanism of iodination of 3,5-dimethylphenol (B42653) to form the 2-iodo isomer, identifying the transition state and the factors controlling the regioselectivity. Such studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. This is a powerful tool for structural elucidation.

A vibrational analysis of this compound would predict the frequencies associated with the O-H stretch, C-I stretch, aromatic C-H stretches, and various bending and deformation modes of the ring and its substituents. This would be invaluable for interpreting its experimental IR and Raman spectra.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics and intermolecular interactions.

Conformational Landscape Exploration

While the phenolic ring of this compound is rigid, the hydroxyl group and methyl groups can rotate. MD simulations can explore the different possible conformations of the molecule and their relative energies. This would involve analyzing the rotational barrier of the O-H and C-CH3 bonds and determining the most stable conformer(s) in different environments (e.g., in the gas phase or in a solvent).

Intermolecular Interaction Dynamics

MD simulations are particularly powerful for studying how molecules interact with each other in the condensed phase. For this compound, simulations could be used to understand its solvation in various solvents, revealing the nature of hydrogen bonding between the hydroxyl group and solvent molecules, as well as other non-covalent interactions. Furthermore, simulations of multiple this compound molecules could shed light on its aggregation behavior and the structure of its solid state.

Quantum Chemical Topology and Bonding Analysis

The theoretical examination of this compound through quantum chemical topology and bonding analysis provides profound insights into its electronic structure, the nature of its chemical bonds, and the distribution of electron density. These computational methods are essential for rationalizing the molecule's stability, reactivity, and intermolecular interactions.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and the bonds between them based on the topology of the electron density, a physically observable quantity. wikipedia.orguni-rostock.de This approach allows for a rigorous, quantitative description of chemical bonding. An AIM analysis of this compound would involve calculating the molecule's electron density (ρ(r)) and identifying its critical points—locations where the gradient of the electron density is zero. uni-rostock.de

These critical points are classified by their rank and signature, which determine the structural elements of the molecule. uni-rostock.de For instance, a (3, -3) critical point corresponds to a maximum in electron density, which is found at the position of an atomic nucleus. uni-rostock.de A (3, -1) critical point, known as a bond critical point (BCP), is located between two atoms and indicates the presence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r)b), its Laplacian (∇²ρ(r)b), and the total energy density (H(r)b), are particularly revealing.

For this compound, an AIM analysis would characterize the C-I, C-O, C-C, C-H, and O-H bonds. The C-I bond, in particular, would be of significant interest. The electron density at the BCP of this bond would likely be lower than for C-C or C-H bonds, indicative of its relative weakness. The sign of the Laplacian of the electron density at the BCP helps to distinguish between shared-shell (covalent) interactions (∇²ρ(r)b < 0) and closed-shell interactions (∇²ρ(r)b > 0), which have significant ionic or van der Waals character. Due to the electronegativity difference between carbon and iodine, the C-I bond is expected to exhibit some degree of ionic character.

Furthermore, AIM theory can identify non-covalent interactions, such as hydrogen bonds or halogen bonds. In the case of this compound, intramolecular interactions, for instance between the iodine atom and the hydroxyl group, could be investigated. The presence of a bond path and a corresponding BCP between the relevant atoms would provide evidence for such an interaction. The "σ-hole" on the iodine atom, a region of positive electrostatic potential, could participate in halogen bonding with electron-rich species. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is another powerful computational method used to study chemical bonding and electronic structure. wikipedia.org It translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, lone pairs, and atomic orbitals. wikipedia.orgaiu.edu NBO analysis provides a localized, intuitive picture of bonding and allows for the quantitative assessment of donor-acceptor interactions, which are crucial for understanding delocalization and hyperconjugation effects. wikipedia.orgresearchgate.net

In an NBO analysis of this compound, the electronic wavefunction would be partitioned into a set of high-occupancy Natural Bond Orbitals. These include core orbitals, lone pair orbitals (LP), and bonding orbitals (σ or π). The analysis also identifies low-occupancy antibonding orbitals (σ* or π*) and Rydberg orbitals. The key insights from NBO analysis come from examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy of stabilization, E(2).

For this compound, NBO analysis would provide detailed information on:

Hybridization and Bonding: The hybridization of the atomic orbitals contributing to each bond (e.g., C-I, C-O, C-C) would be determined. The C-I bond, for example, would be described in terms of the contributions from a carbon spx hybrid and an iodine spx hybrid.

Atomic Charges and Electron Configuration: The analysis yields natural atomic charges, which provide a more robust description of the electron distribution than other methods like Mulliken population analysis. researchgate.net

Hyperconjugative Interactions: The delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital can be quantified. For instance, the interaction between the oxygen lone pairs and the aromatic ring's π* orbitals would indicate the extent of electron donation from the hydroxyl group to the ring. Similarly, interactions involving the C-I σ* antibonding orbital could reveal the influence of the iodine substituent on the electronic structure.

Although specific NBO analysis data for this compound is not available in the reviewed literature, the methodology offers a clear path to understanding its electronic delocalization and the nature of its intramolecular interactions.

Cheminformatics and QSAR/QSPR Studies (excluding toxicity, dosage, clinical)

Cheminformatics is a field that utilizes computational and informational techniques to address problems in chemistry. acs.org For a molecule like this compound, cheminformatics tools can be used to calculate a wide array of molecular descriptors, which are numerical representations of its chemical and physical properties. These descriptors form the basis for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

QSAR/QSPR studies aim to establish a mathematical relationship between the structural or property-based descriptors of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). jst.go.jpnih.govnih.gov While excluding toxicity, dosage, and clinical aspects, QSAR/QSPR models can still be developed to predict various physicochemical properties relevant to the compound's behavior.

For this compound, a QSAR/QSPR study would typically involve the following steps:

Descriptor Calculation: A large number of molecular descriptors would be calculated for this compound and a series of related phenolic compounds. These descriptors can be categorized as:

Constitutional (1D): Molecular weight, atom counts, etc.

Topological (2D): Molecular connectivity indices, shape indices, etc.

Geometrical (3D): Molecular surface area, volume, etc.

Physicochemical: LogP (octanol-water partition coefficient), molar refractivity, polarizability, etc. jst.go.jp

Quantum Chemical: Dipole moment, HOMO/LUMO energies, atomic charges, etc. nih.govnih.gov

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a model is built that correlates a subset of these descriptors with a specific property of interest (e.g., antioxidant activity, redox potential, or chromatographic retention time). nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR/QSPR studies focused solely on this compound are not documented in the searched literature, studies on substituted phenols have shown that properties like antioxidant activity can be successfully modeled using descriptors such as the heat of formation, HOMO/LUMO energies, and the number of hydroxyl groups. nih.gov The hydrophobicity, often represented by logP, and electronic parameters are also key descriptors in many QSAR models for phenols. jst.go.jpfao.org

A hypothetical QSPR study for this compound could, for example, aim to predict its retention index in gas chromatography. The descriptors would likely include those related to its size, polarity (due to the hydroxyl and iodo groups), and volatility.

Below is an example of a data table that would be generated in a cheminformatics study of this compound, listing some of its calculated molecular descriptors.

Table 1: Calculated Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 248.08 g/mol |

| Constitutional | Number of Heavy Atoms | 10 |

| Physicochemical | LogP (estimated) | 3.5-4.0 |

| Topological | Topological Polar Surface Area (TPSA) | 20.23 Ų |

Note: The values in this table are estimates based on the general properties of substituted phenols and may not represent the result of a specific, high-level computational study.

Derivatization and Functionalization Strategies for 2 Iodo 3,5 Dimethylphenol

Synthesis of Novel Substituted 2-Iodo-3,5-dimethylphenol Derivatives

The presence of the iodine atom on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of novel derivatives. The primary cross-coupling reactions applicable to this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Given the steric hindrance around the iodine atom from the two ortho-methyl groups, reaction conditions, particularly the choice of ligand and catalyst, are critical for achieving high yields. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl structure. For sterically hindered substrates like this compound, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often necessary to facilitate the reaction. researchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, creating an arylethyne derivative. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com The resulting alkynyl-substituted phenols can serve as versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction is fundamental for the synthesis of arylamines, which are common motifs in many biologically active compounds. The choice of a suitable palladium catalyst and a strong, non-nucleophilic base is crucial for the success of this transformation, especially with hindered substrates.

While specific studies on the cross-coupling reactions of this compound are not extensively documented, data from analogous sterically hindered iodophenols and related compounds provide insight into the expected reaction conditions and outcomes.

Table 1: Analogous Suzuki-Miyaura Coupling Reactions of Sterically Hindered Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloro-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 2 | 1-Iodo-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 80 | 92 |

| 3 | 2-Bromo-1,3,5-trimethylbenzene | Naphthylboronic acid | [Pd(IPr)(cin)Cl] | K₂CO₃ | Toluene | 110 | 88 |

This table presents data from analogous systems to illustrate typical conditions for Suzuki-Miyaura coupling of sterically hindered aryl halides. The specific reactivity of this compound may vary.

Table 2: Analogous Sonogashira Coupling Reactions of Iodoaromatics

| Entry | Iodoaromatic | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-2,4,6-trimethylbenzene | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 85 |

| 2 | 2-Iodo-m-xylene | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 90 | 78 |

| 3 | 4-Iodo-3,5-dimethylphenol | Trimethylsilylacetylene | Pd(OAc)₂ / SPhos / CuI | Cs₂CO₃ | Dioxane | 100 | 90 |

This table showcases data from related iodoaromatic compounds to provide expected conditions for the Sonogashira coupling of this compound.

Table 3: Analogous Buchwald-Hartwig Amination Reactions of Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 1-Iodo-2,6-dimethylbenzene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 96 |

| 2 | 2-Bromo-1,3-diisopropylbenzene | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 85 |

| 3 | 4-Iodo-3,5-dimethylphenol | Piperidine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 91 |

This table provides data from analogous aryl halides to suggest suitable conditions for the Buchwald-Hartwig amination of this compound.

Strategies for Selective Functional Group Interconversion